

Preliminary Studies on E3 Ligase Ligand-linker Conjugate 161: A Technical Guide

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Compound of Interest

Compound Name:	E3 Ligase Ligand-linker Conjugate 161
Cat. No.:	B15620929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **E3 Ligase Ligand-linker Conjugate 161**, a crucial building block for the synthesis of the Proteolysis Targeting Chimera (PROTAC), Tamoxifen-PEG-Clozapine. This document outlines the fundamental characteristics of the conjugate, its mechanism of action, and detailed experimental protocols for its application in targeted protein degradation.

Introduction to E3 Ligase Ligand-linker Conjugate 161

E3 Ligase Ligand-linker Conjugate 161 is a heterobifunctional molecule designed for the assembly of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive terminus for conjugation to a target protein ligand.[1] Specifically, it is a key intermediate in the synthesis of Tamoxifen-PEG-Clozapine, a PROTAC that induces the degradation of the Estrogen Receptor Alpha (ER α).[2]

The conjugate itself is comprised of a clozapine-derived E3 ligase ligand connected to a polyethylene glycol (PEG) linker. Clozapine, an atypical antipsychotic, has been identified as a novel E3 ligase ligand that recruits the ubiquitin protein ligase E3 component N-recognin 5 (UBR5).[2]

Core Components and Mechanism of Action

The resulting PROTAC, Tamoxifen-PEG-Clozapine, functions by simultaneously binding to ER α (the protein of interest) and the UBR5 E3 ligase, thereby forming a ternary complex. This proximity induces the UBR5-mediated ubiquitination of ER α , marking it for subsequent degradation by the proteasome.

The core components are:

- E3 Ligase Ligand: A derivative of Clozapine.
- Recruited E3 Ligase: Ubiquitin protein ligase E3 component N-recognin 5 (UBR5).[2]
- Linker: A polyethylene glycol (PEG) chain.
- Target Protein Ligand (when conjugated): A derivative of Tamoxifen.
- Target Protein: Estrogen Receptor Alpha (ER α).[2]

Quantitative Data

The following table summarizes the physicochemical properties of **E3 Ligase Ligand-linker Conjugate 161**.

Property	Value	Reference
Molecular Formula	C32H45ClN6O6	[3]
Molecular Weight	645.19 g/mol	[3]
Canonical SMILES	<chem>CN(C(CCC(NCCOCCOCCOCN1CCN(CC1)C2=NC3=CC(CI)=CC=C3NC4=CC=CC=C42)=O)=O)CCO</chem>	[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of **E3 Ligase Ligand-linker Conjugate 161** in the synthesis and evaluation of Tamoxifen-PEG-

Clozapine. These protocols are based on the research that identified clozapine as a novel E3 ligase ligand.[2]

Synthesis of Tamoxifen-PEG-Clozapine

This protocol describes the conjugation of a tamoxifen derivative to **E3 Ligase Ligand-linker Conjugate 161**.

Materials:

- **E3 Ligase Ligand-linker Conjugate 161**
- 4-Hydroxy-tamoxifen derivative with a suitable reactive group (e.g., a carboxylic acid for amide bond formation)
- Coupling agents (e.g., HATU, HOBT)
- Tertiary amine base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)
- Standard purification supplies (e.g., HPLC)

Procedure:

- Dissolve the 4-Hydroxy-tamoxifen derivative in anhydrous DMF.
- Add HATU, HOBT, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add **E3 Ligase Ligand-linker Conjugate 161** to the reaction mixture.
- Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
- Upon completion, purify the crude product by reverse-phase HPLC to obtain the final Tamoxifen-PEG-Clozapine PROTAC.
- Lyophilize the pure fractions to yield the final product as a solid.

- Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Cell Culture and Treatment for Degradation Assays

Materials:

- MCF-7 breast cancer cells (or other ER α -positive cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Tamoxifen-PEG-Clozapine
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132)
- UBR5 siRNA

Procedure:

- Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
- For degradation experiments, treat the cells with varying concentrations of Tamoxifen-PEG-Clozapine (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
- For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 μ M MG132) for 1 hour before adding the PROTAC.
- For E3 ligase validation, transfect cells with UBR5 siRNA or a non-targeting control siRNA 48 hours prior to PROTAC treatment.

Western Blotting for Protein Degradation Analysis

Materials:

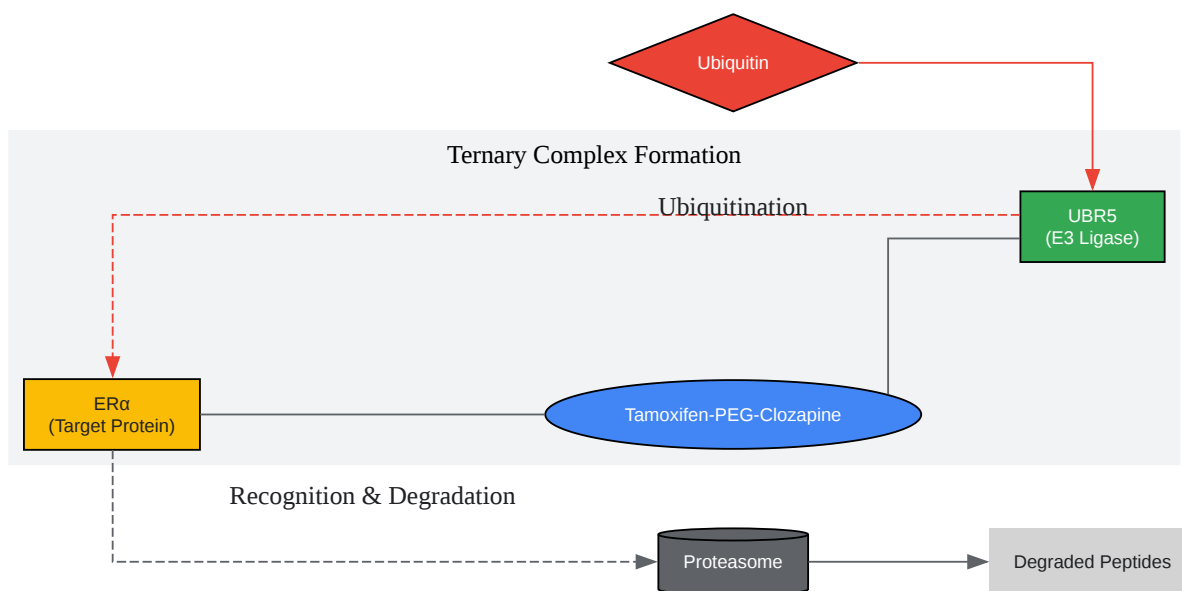
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-ER α , anti-UBR5, anti-GAPDH or anti- β -actin as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

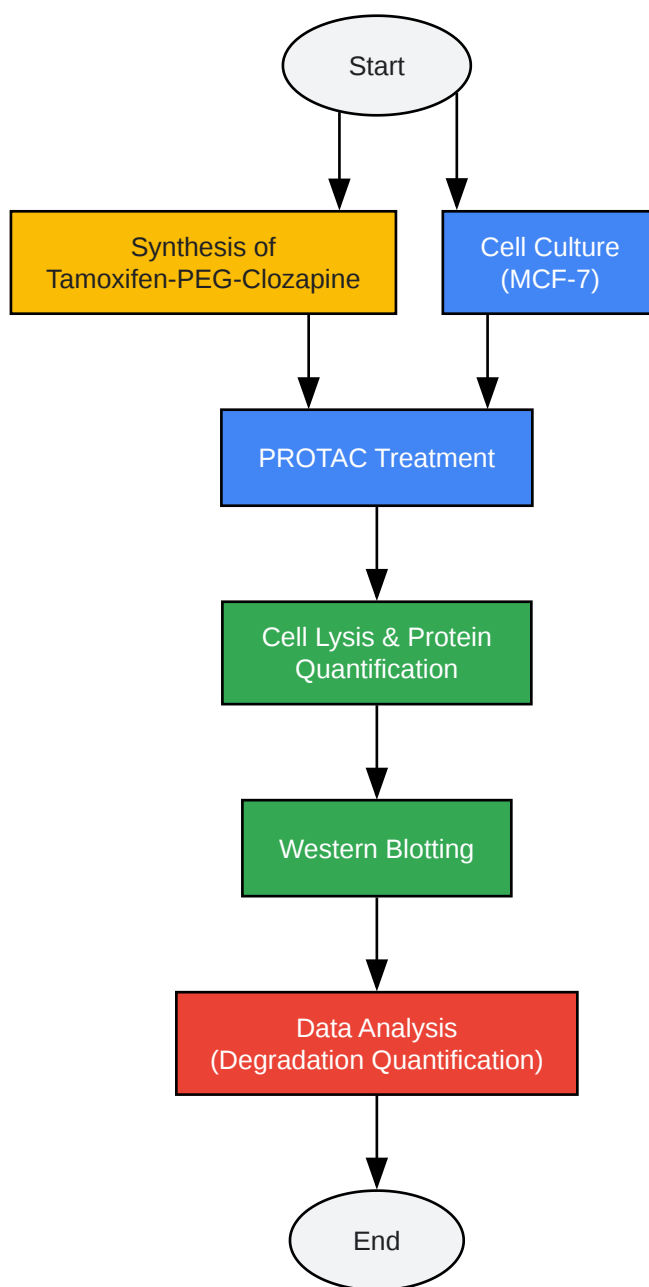
Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.



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Caption: Mechanism of action for Tamoxifen-PEG-Clozapine.



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Caption: Workflow for evaluating protein degradation.

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